molecular formula C17H17N5O B2398161 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide CAS No. 921075-21-0

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

Cat. No. B2398161
CAS RN: 921075-21-0
M. Wt: 307.357
InChI Key: NWBVNZUUONRIPX-UHFFFAOYSA-N
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Description

“3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have been widely used due to their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant, antihelmintic, anti-inflammatory, and antiviral activity .

Click Chemistry

The compound can be used in click chemistry approaches. Click chemistry has discovered expanding applications in all parts of medication discovery in restorative science, for example, for generating lead compounds through combinatorial methods .

Antihyperglycemic Activity

A series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles has been evaluated for their in vivo antihyperglycemic activity. Some of the compounds have shown significant glucose-lowering activity .

Synthesis of Enaminones

Enaminones are versatile reagents easily obtained and widely applied in heterocyclic synthesis . The compound can be obtained by condensation reactions of carbonyl compounds with N, N -dimethylformamide diethyl acetal in refluxing aromatic hydrocarbons, ethanol, ether, toluene, DMF, or without solvents .

Supramolecular Chemistry

Understanding the supramolecular environment of crystal structures is necessary to facilitate designing molecules with desirable properties . This class of molecules with different substituents may assist in understanding how small structural changes affect the supramolecular environment .

Luminescent and Fluorescent Properties

Heterocycles, and especially pyrazoles, may present supramolecular structures with columnar stacked systems, such as one-dimensional constructs. As a result, these molecules present potentially enhanced luminescent and fluorescent properties .

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Specific safety and hazard information for “3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” is not available in the current resources.

Future Directions

Tetrazole and its derivatives continue to attract much attention in medicinal chemistry due to their wide range of applications . Future research may focus on developing more efficient and environmentally friendly synthesis methods, exploring new applications, and improving our understanding of their biological activities and mechanisms of action.

properties

IUPAC Name

3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBVNZUUONRIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

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